2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with furan, pyrrole, and sulfanyl-acetamide moieties. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) intermediates with N-(4-nitrophenyl)-α-chloroacetamide in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole fragment . The compound’s anti-exudative activity has been studied in preclinical models, demonstrating efficacy comparable to diclofenac sodium at 10 mg/kg doses . Key structural features include:
- Triazole ring: Central to its pharmacophore, enabling π-π stacking and hydrogen bonding.
- 4-Nitrophenyl group: Provides electron-withdrawing effects, enhancing reactivity and binding affinity.
- Furan and pyrrole substituents: Contribute to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c25-16(19-13-5-7-14(8-6-13)24(26)27)12-29-18-21-20-17(15-4-3-11-28-15)23(18)22-9-1-2-10-22/h1-11H,12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGFUUFICWLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps:
Formation of the Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring by reacting hydrazine hydrate with an appropriate dicarbonyl compound under acidic conditions.
Introduction of Furan and Pyrrole Rings: : The triazole intermediate is further functionalized by introducing furan and pyrrole rings through condensation reactions with corresponding aldehydes or ketones.
Sulfur Bridge Formation: : The critical step involves the formation of a sulfur bridge by reacting the triazole-furan-pyrrole intermediate with thiourea or other sulfur-containing reagents.
Acetamide Group Attachment: : Finally, the acetamide group is attached to the sulfur-bridged intermediate using acetic anhydride and an appropriate amine, such as 4-nitroaniline, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized conditions for each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Scalable methods such as batch or continuous flow synthesis can be employed.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : The nitro group can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: : Functional groups within the compound can undergo nucleophilic or electrophilic substitution, depending on reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
Reduction: : Iron powder, catalytic hydrogenation with palladium on carbon.
Substitution: : Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides) under mild to moderate heating conditions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or sulfoxides.
Reduction: : Amines.
Substitution: : Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in organic synthesis, facilitating the construction of more complex molecules. It can be used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways due to its diverse functional groups.
Medicine
Preliminary studies suggest potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Its structure allows for further modification to optimize its pharmacological properties.
Industry
The compound can be utilized in the development of novel materials, including polymers and coatings, due to its stability and reactivity. It can also serve as a precursor for dyes and pigments in the chemical industry.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action varies depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could target specific proteins or DNA within cancer cells, leading to apoptosis. The presence of multiple functional groups allows the compound to engage in various biochemical interactions, influencing different molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structurally analogous compounds to highlight differences in substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
This is attributed to the nitro group’s electron-withdrawing nature, which stabilizes charge-transfer interactions with biological targets. Pyrrole vs. Pyrazole: Compounds with pyrrole (e.g., target compound) exhibit higher metabolic stability than pyrazole derivatives (e.g., compound) due to reduced susceptibility to oxidative degradation .
Physicochemical Properties: Lipophilicity: The furan moiety increases lipophilicity (logP ≈ 2.8), facilitating membrane permeability. Molecular Weight: The target compound (MW 461.44 g/mol) adheres to Lipinski’s rule (<500 g/mol), while the fluorophenyl analog (MW 485.49 g/mol) exceeds this threshold, suggesting poorer drug-likeness .
Synthetic Challenges: The Paal-Knorr condensation step for pyrrole introduction (used in the target compound) requires precise stoichiometry and temperature control to avoid side reactions, unlike simpler alkylation methods for chloroacetamide derivatives .
Structural Characterization :
- 1H NMR : The target compound’s spectrum shows characteristic peaks for pyrrole protons (δ 6.2–6.8 ppm) and furan protons (δ 7.4–7.6 ppm), distinct from fluorophenyl analogs (δ 7.1–7.3 ppm for aromatic F) .
- X-ray Crystallography : SHELXL refinement () confirms planar geometry of the triazole ring, critical for binding to inflammatory mediators like COX-2 .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes various heterocyclic rings. Its potential biological activities stem from these structural features, particularly the triazole and furan moieties, which are known for their pharmacological significance.
Structural Features
The molecular formula of this compound is with a molecular weight of approximately 382.47 g/mol. The key structural components include:
- Triazole Ring : Associated with antifungal and antibacterial properties.
- Furan Moiety : Linked to various biological activities including anticancer effects.
- Pyrrole Ring : Known for its role in enhancing biological activity through interaction with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the triazole ring is particularly significant as it has been linked to enhanced antifungal and antibacterial activity against various pathogens.
The biological activity is hypothesized to arise from the compound's ability to interact with specific enzymes or receptors in microbial cells. Molecular docking studies indicate that the compound may inhibit key metabolic pathways, thereby exerting its antimicrobial effects.
Comparative Analysis of Similar Compounds
A comparative analysis with structurally related compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide | Similar triazole-sulfanyl structure | Antimicrobial |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamide | Contains phenoxy group | Antifungal |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-pyrrolidinyl]sulfanyl}-N-(phenethyl)acetamide | Different nitrogen-containing heterocycles | Potential neuroprotective effects |
Case Studies and Research Findings
Recent research has highlighted the potential of triazole derivatives in combating antibiotic-resistant bacteria. For instance, studies have shown that derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
In vitro assays have demonstrated that compounds containing similar structural motifs to this compound can inhibit bacterial growth effectively at concentrations as low as 1 mM .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including triazole ring formation and sulfanyl-acetamide coupling. Key steps include:
- Triazole ring formation : React hydrazine derivatives with carbon disulfide and amines under basic conditions (e.g., KOH) to form the 1,2,4-triazole core .
- Sulfanyl-acetamide coupling : Use α-chloroacetamides and triazole-thiol intermediates in the presence of polar aprotic solvents (e.g., DMF) at 60–80°C .
- Substituent introduction : Optimize halogenation or alkylation steps (e.g., prop-2-en-1-yl or pyrrole groups) using controlled pH (7–9) and inert atmospheres . Critical parameters: Temperature (60–100°C), solvent choice (ethanol, DCM), and catalyst (e.g., triethylamine) significantly impact yield (reported 45–72%) and purity (>95% by HPLC) .
Q. Which analytical techniques are recommended for structural characterization?
- NMR spectroscopy : Confirm regiochemistry of triazole substituents (e.g., 1H/13C NMR for furan/pyrrole proton shifts) .
- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (LC-MS) : Validate molecular weight (calculated: ~437.4 g/mol) and detect byproducts .
- IR spectroscopy : Identify key functional groups (e.g., S–C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogues with triazole-sulfanyl-acetamide scaffolds exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory potential : 40–60% inhibition of carrageenan-induced edema in rodent models .
- Anticancer activity : IC₅₀ of 12–25 µM against HeLa and MCF-7 cell lines . Note: The 4-nitrophenyl group may enhance electron-withdrawing effects, influencing target binding .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data across analogues?
- Molecular docking : Compare binding affinities of substituents (e.g., furan vs. thiophene) to targets like COX-2 or EGFR. For example, pyrrole groups show stronger hydrogen bonding with COX-2 (ΔG = -9.2 kcal/mol) than phenyl .
- QSAR studies : Correlate electronic parameters (e.g., Hammett σ values of nitro groups) with IC₅₀ trends. Nitro-substituted derivatives often show 2–3x higher activity than methoxy analogues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical interactions (e.g., π-π stacking with tyrosine residues) .
Q. What strategies mitigate side reactions during triazole ring functionalization?
- Protecting groups : Use Boc for amines during alkylation to prevent undesired N–H coupling .
- Catalyst optimization : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to triazoles (yield improvement from 50% to 85%) .
- Temperature control : Maintain <70°C during nitro group reduction (e.g., H₂/Pd-C) to avoid over-reduction to amines .
Q. How do structural modifications (e.g., substituent position) influence SAR?
| Substituent Position | Activity Trend (vs. Parent Compound) | Mechanism Insight |
|---|---|---|
| 4-Nitrophenyl | 2x higher COX-2 inhibition | Enhanced π-acidity strengthens H-bonding |
| Furan-2-yl | Reduced cytotoxicity (HeLa IC₅₀ ↑30%) | Lower lipophilicity decreases membrane permeability |
| Pyrrol-1-yl | Improved solubility (LogP ↓0.5) | Polar N–H group enhances aqueous stability |
Q. What experimental designs address discrepancies in anti-exudative activity assays?
- Dose-response standardization : Use 10–100 mg/kg doses in rodent models to avoid false negatives from suboptimal dosing .
- Control for metabolization : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
- Multi-model validation : Compare formalin-induced edema (acute) vs. cotton pellet granuloma (chronic) models to confirm mechanism .
Methodological Recommendations
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track intermediate formation .
- Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for >95% purity .
- Biological assays : Include positive controls (e.g., diclofenac for inflammation, ciprofloxacin for antimicrobial tests) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
